Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate
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Overview
Description
Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate: is a chemical compound with the molecular formula C12H16Cl3NO5 and a molecular weight of 360.61814 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent , binding to metal ions and facilitating their removal or transformation. Additionally, it may interact with enzymes and receptors , modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A precursor in the synthesis of Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate.
Bis(2-hydroxyethyl)amine: Another precursor used in the synthesis.
2,4-Dichlorophenoxyacetic acid: A related compound with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
6417-43-2 |
---|---|
Molecular Formula |
C12H16Cl3NO5 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C4H11NO2/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,12,13);5-7H,1-4H2 |
InChI Key |
QKBDWMJBSCEOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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